molecular formula C24H26ClFN2O3S B2942480 3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892776-41-9

3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2942480
CAS No.: 892776-41-9
M. Wt: 476.99
InChI Key: GZPZKDVRTUWDLU-UHFFFAOYSA-N
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Description

Its structure includes:

  • Position 1: A propyl group (C₃H₇), which enhances lipophilicity compared to smaller alkyl substituents like methyl.
  • Position 6: A fluorine atom, which may improve metabolic stability and bioavailability.
  • Position 7: A 4-methylpiperidinyl group, a nitrogen-containing heterocycle that could influence receptor-binding affinity.

This compound’s molecular formula is inferred as C₂₄H₂₅ClFN₃O₃S, with a molecular weight of approximately 514.0 g/mol (calculated).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN2O3S/c1-3-10-28-15-23(32(30,31)18-6-4-17(25)5-7-18)24(29)19-13-20(26)22(14-21(19)28)27-11-8-16(2)9-12-27/h4-7,13-16H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPZKDVRTUWDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base such as pyridine.

    Piperidinyl Substitution: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of bases or catalysts.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study cellular pathways and mechanisms due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The sulfonyl and piperidinyl groups play crucial roles in enhancing binding affinity and specificity. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Solubility

  • The 4-chlorobenzenesulfonyl group at Position 3 introduces polarity, which may counterbalance lipophilicity. In contrast, compounds lacking this group (e.g., the methanone derivative in ) exhibit lower molecular weights and altered solubility profiles.

Heterocyclic Moieties and Binding Interactions

  • The 4-methylpiperidinyl group at Position 7 (target compound) offers a rigid, lipophilic nitrogen-containing scaffold, which may enhance binding to hydrophobic enzyme pockets. Comparatively, the piperazinyl-methanone group in introduces a ketone functionality that could participate in hydrogen bonding.

Metabolic Stability

  • The fluorine atom at Position 6 (common to all listed compounds) is a strategic substitution to block cytochrome P450-mediated metabolism, extending half-life .
  • The difluorocyclohexyl group in further stabilizes the compound against oxidative degradation, as evidenced by its high-resolution mass spectrometry (HRMS) stability data .

Biological Activity

The compound 3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic molecule that belongs to the quinoline family. Due to its unique structural features, including a fluorine substituent and a piperidine moiety, it has garnered attention in medicinal chemistry for its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H24ClFN2O3SC_{21}H_{24}ClFN_2O_3S, with an approximate molecular weight of 396.9 g/mol. The presence of the sulfonamide group enhances its reactivity and biological activity compared to non-sulfonamide derivatives. The fluorine atom is known to influence the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.

The biological activity of this compound likely involves interaction with specific receptors or enzymes within biological systems. It may modulate the activity of various molecular targets, leading to significant biological effects. Understanding the precise binding mechanisms can be achieved through advanced techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

Activity Description
Anticancer Potential to inhibit tumor growth through modulation of cell signaling pathways.
Neuroprotective May protect neuronal cells from degeneration, particularly in diseases like Huntington's disease.
Antimicrobial Exhibits activity against certain bacterial strains, indicating potential as an antibiotic.
Anti-inflammatory Inhibits pro-inflammatory mediators, suggesting utility in treating inflammatory conditions.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
  • Neuroprotective Effects : A study investigating neuroprotective properties found that the compound significantly reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases.
  • Antimicrobial Efficacy : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability, indicating its potential as an antimicrobial agent.

Synthesis and Production

The synthesis of This compound typically involves multi-step organic reactions:

  • Formation of Quinoline Core : Cyclization reactions involving aniline derivatives.
  • Sulfonylation : Introduction of the sulfonyl group using 4-chlorobenzenesulfonyl chloride.
  • Piperidine Substitution : Final substitution with 3-methylpiperidine under reflux conditions.

Optimizing these steps for industrial production focuses on maximizing yield and purity through techniques such as recrystallization or chromatography.

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